molecular formula C5H4Cl2O2 B11819066 5,5-Dichloro-2,4-pentadienoic acid

5,5-Dichloro-2,4-pentadienoic acid

Cat. No.: B11819066
M. Wt: 166.99 g/mol
InChI Key: PBDIUDVEVWAORP-UHFFFAOYSA-N
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Description

5,5-Dichloropenta-2,4-dienoic acid is an organic compound with the molecular formula C₅H₄Cl₂O₂ and a molecular weight of 166.99 g/mol . This compound is characterized by the presence of two chlorine atoms and a conjugated diene system, making it a subject of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of 5,5-dichloropenta-2,4-dienoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentration to achieve high yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloropenta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated alkenes or alkanes .

Scientific Research Applications

5,5-Dichloropenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-dichloropenta-2,4-dienoic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dibromopenta-2,4-dienoic acid: Similar structure but with bromine atoms instead of chlorine.

    5,5-Difluoropenta-2,4-dienoic acid: Contains fluorine atoms in place of chlorine.

    5,5-Diiodopenta-2,4-dienoic acid: Iodine atoms replace chlorine in this compound.

Uniqueness

The chlorine atoms make it more reactive in substitution reactions compared to its bromine, fluorine, or iodine analogs.

Properties

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

5,5-dichloropenta-2,4-dienoic acid

InChI

InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)

InChI Key

PBDIUDVEVWAORP-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)O)C=C(Cl)Cl

Origin of Product

United States

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